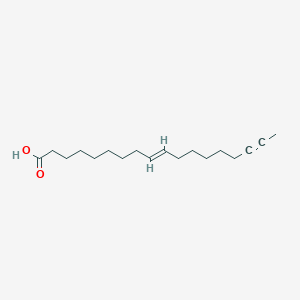
N-(2-allyl-2H-tetraazol-5-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-allyl-2H-tetraazol-5-yl)-2-methylpropanamide, commonly known as ATA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. ATA is a tetrazole-based compound that has been synthesized and studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ATA is not fully understood. However, it is believed that ATA exerts its effects through the inhibition of various enzymes and proteins. ATA has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition results in an increase in acetylcholine levels, which can improve cognitive function. ATA has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ATA has been found to have various biochemical and physiological effects. ATA has been found to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics. ATA has also been found to have antitumor properties, which make it a potential candidate for the development of new cancer therapies. Additionally, ATA has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
ATA has several advantages for lab experiments. ATA is stable and can be easily synthesized, making it a readily available compound for research. Additionally, ATA has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, ATA has some limitations for lab experiments. ATA has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, ATA has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on ATA. One area of research is the development of new antibiotics based on the antimicrobial properties of ATA. Another area of research is the development of new cancer therapies based on the antitumor properties of ATA. Additionally, research on the potential use of ATA in the treatment of neurological disorders and inflammatory disorders is ongoing. Further research is needed to fully understand the mechanism of action of ATA and its potential therapeutic applications.
Synthesis Methods
ATA can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis of ATA involves the reaction of 2-methylpropanoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-allyl-2H-tetrazole-5-amine. This reaction results in the formation of ATA, which can be purified through recrystallization.
Scientific Research Applications
ATA has been studied extensively for its potential as a therapeutic agent. ATA has been found to have antimicrobial, antifungal, and antitumor properties. ATA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, ATA has been studied for its potential use as an anti-inflammatory agent.
properties
Product Name |
N-(2-allyl-2H-tetraazol-5-yl)-2-methylpropanamide |
|---|---|
Molecular Formula |
C8H13N5O |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-methyl-N-(2-prop-2-enyltetrazol-5-yl)propanamide |
InChI |
InChI=1S/C8H13N5O/c1-4-5-13-11-8(10-12-13)9-7(14)6(2)3/h4,6H,1,5H2,2-3H3,(H,9,11,14) |
InChI Key |
ZXCAYXHEIFVBOE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NN(N=N1)CC=C |
Canonical SMILES |
CC(C)C(=O)NC1=NN(N=N1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)




